molecular formula C11H13F3N2 B13046537 (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine

(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine

Cat. No.: B13046537
M. Wt: 230.23 g/mol
InChI Key: PPEANHHBJZXYNL-NXEZZACHSA-N
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Description

(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. The presence of a trifluoromethyl group and a phenyl ring attached to the piperazine core makes it a valuable compound in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable piperazine precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced piperazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction can produce amines, and substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

(2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-Methyl-3-(trifluoromethyl)piperazine: Similar in structure but with a methyl group instead of a phenyl group.

    (2R,3R)-2-Phenyl-3-(difluoromethyl)piperazine: Similar but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of (2R,3R)-2-Phenyl-3-(trifluoromethyl)piperazine lies in its combination of a trifluoromethyl group and a phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl ring contributes to specific binding interactions with biological targets .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

(2R,3R)-2-phenyl-3-(trifluoromethyl)piperazine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10-/m1/s1

InChI Key

PPEANHHBJZXYNL-NXEZZACHSA-N

Isomeric SMILES

C1CN[C@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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